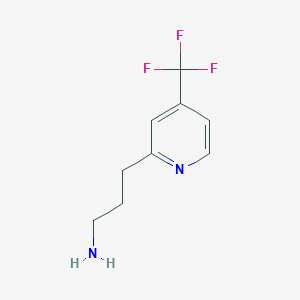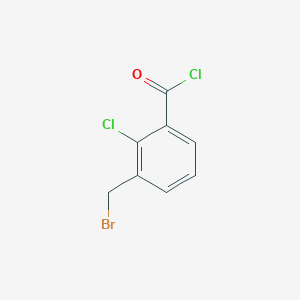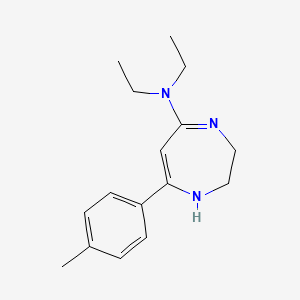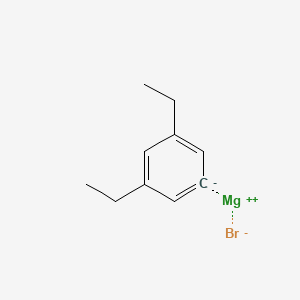![molecular formula C12H19N3O B12635043 N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea CAS No. 918813-30-6](/img/structure/B12635043.png)
N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea is a synthetic organic compound with a complex structure It is characterized by the presence of an aminomethyl group attached to a phenyl ring, along with a methyl and propan-2-yl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea typically involves multiple steps. One common method starts with the reaction of 3-(aminomethyl)aniline with isocyanates under controlled conditions to form the urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea may involve the use of continuous flow reactors to enhance efficiency and scalability. The process might include the use of catalysts to accelerate the reaction and improve yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
- N-[3-(Aminomethyl)phenyl]-N-methylamine
Uniqueness
N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea is unique due to its specific substitution pattern and the presence of both methyl and propan-2-yl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications.
Propiedades
Número CAS |
918813-30-6 |
|---|---|
Fórmula molecular |
C12H19N3O |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
3-[3-(aminomethyl)phenyl]-1-methyl-1-propan-2-ylurea |
InChI |
InChI=1S/C12H19N3O/c1-9(2)15(3)12(16)14-11-6-4-5-10(7-11)8-13/h4-7,9H,8,13H2,1-3H3,(H,14,16) |
Clave InChI |
JJEXMSRWNLGANM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C(=O)NC1=CC=CC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)
![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)


![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)




![7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635033.png)
